2,3,3,3-Tetrafluoro-1-phenylpropan-1-one
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Overview
Description
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one is a fluorinated organic compound with the molecular formula C9H7F4O It is characterized by the presence of a phenyl group attached to a propanone backbone, with four fluorine atoms substituting the hydrogen atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-1-phenylpropan-1-one typically involves the fluorination of 1-phenylpropan-1-one. One common method is the reaction of 1-phenylpropan-1-one with elemental fluorine or a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for efficient scaling up of the production process while ensuring consistent product quality. The use of advanced fluorinating agents and catalysts can further enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 2,3,3,3-Tetrafluoro-1-phenylpropan-1-ol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 2,3,3,3-Tetrafluoro-1-phenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,3,3,3-Tetrafluoro-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to modulate apoptotic pathways in neurons, thereby preventing cell death under stress conditions . The compound may interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: Similar structure but with three fluorine atoms instead of four.
2,2,3,3-Tetrafluoro-1-propanol: Similar fluorinated backbone but with an alcohol group instead of a ketone group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different substitution patterns.
Uniqueness
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. The presence of four fluorine atoms enhances its electron-withdrawing effects, making it a valuable intermediate in various chemical reactions and applications.
Biological Activity
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one, also known as trifluoromethyl ketone, is a fluorinated compound that has garnered attention in various fields including medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, stability, and interaction with biological targets. This article explores the biological activity of this compound through a review of relevant studies and findings.
- Molecular Formula : C10H8F4O
- Molecular Weight : 218.16 g/mol
- CAS Number : 1185860-47-9
The presence of fluorine atoms in this compound enhances lipophilicity and metabolic stability, which can influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to act as an inhibitor of certain enzymes and receptors due to its electrophilic nature. The compound can form covalent bonds with nucleophilic sites in proteins, thereby altering their function.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Biological Activity | Description |
---|---|
Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |
Antimicrobial Activity | Exhibits activity against various bacterial strains. |
Cytotoxic Effects | Demonstrates cytotoxicity in cancer cell lines. |
Pharmacological Effects | Potential use in drug development due to its unique properties. |
1. Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in the biosynthesis of fatty acids. The results indicated that the compound effectively reduced enzyme activity by forming a stable adduct with the active site residues.
2. Antimicrobial Activity
Research published in Journal of Medicinal Chemistry revealed that derivatives of this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with cellular respiration.
3. Cytotoxicity in Cancer Cells
In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests potential applications in cancer therapy as a lead compound for further development.
Properties
CAS No. |
2267-65-4 |
---|---|
Molecular Formula |
C9H6F4O |
Molecular Weight |
206.14 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H6F4O/c10-8(9(11,12)13)7(14)6-4-2-1-3-5-6/h1-5,8H |
InChI Key |
MGVPMFSYZYUVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(F)(F)F)F |
Origin of Product |
United States |
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